molecular formula C18H20O B1361170 4-Hexanoylbiphenyl CAS No. 59662-26-9

4-Hexanoylbiphenyl

Cat. No. B1361170
CAS RN: 59662-26-9
M. Wt: 252.3 g/mol
InChI Key: HHVQDDCTUWJMFP-UHFFFAOYSA-N
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Description

4-Hexanoylbiphenyl is a chemical compound with the molecular formula C18H20O . It has an average mass of 252.351 Da and a monoisotopic mass of 252.151413 Da .


Molecular Structure Analysis

The molecular structure of 4-Hexanoylbiphenyl consists of a biphenyl group attached to a hexanoyl group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

4-Hexanoylbiphenyl has a density of 1.0±0.1 g/cm3, a boiling point of 382.7±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 63.1±3.0 kJ/mol and a flash point of 164.8±14.2 °C . The compound has a molar refractivity of 79.4±0.3 cm3 .

Scientific Research Applications

1. Molecular Engineering and Crystal Design

  • Engineering Molecular Networks: A study by Maly, Gagnon, Maris, and Wuest (2007) focused on engineering molecular crystals using hexaphenylbenzene derivatives, highlighting the significance of maintaining consistent molecular shapes in engineering crystals with predetermined properties. This research is relevant for designing materials with specific molecular configurations (Maly, Gagnon, Maris, & Wuest, 2007).

2. Ecotoxicological Evaluation

  • Impact on Aquatic Organisms and Mammalian Cells: Cheng Jiangning et al. (2004) conducted a comprehensive study on the ecotoxicological effects of 4-aminobiphenyl, using various bioassays. Their findings show that 4-aminobiphenyl is toxic to aquatic organisms and mammalian cells, highlighting the need for careful environmental management of such compounds (Cheng Jiangning et al., 2004).

3. Chemical Structure and Properties

  • Structural Analysis of Novel Compounds: A study by Khairul et al. (2017) presented the synthesis and structural analysis of a new derivative, 1-hexanoyl-3-(4-p-tolylethynyl-phenyl)-thiourea (APHX), providing insights into the properties and potential applications of such compounds in detecting volatile organic compounds (Khairul et al., 2017).

4. Liquid Crystalline Materials and Molecular Ordering

  • Study of Nematic Liquid Crystals: Ojha, Rajeswari, and Pisipati (2000) conducted a computational analysis of the molecular ordering of a specific liquid crystal, exploring intermolecular interactions in a dielectric medium. This research is significant for understanding the behavior of liquid crystals and developing molecular models for liquid crystallinity (Ojha, Rajeswari, & Pisipati, 2000).

5. Flame Retardancy in Materials

  • Synthesis and Flame-Retardant Mechanism: Yang et al. (2016) synthesized hexa(4-maleimido-phenoxyl)-cyclotriphosphazene (HMCP) and evaluated its application as a flame retardant in epoxy resin. The study provides insights into the flame-retardant properties and mechanisms of such compounds, emphasizing their utility in enhancing material safety (Yang et al., 2016).

6. Coordination Polymers and Network Structures

  • Development of Coordination Polymers: Hollis, Batten, and Sumby (2013) explored the synthesis and characterization of coordination polymers using hexakis(4-cyanophenyl)[3]radialene. Their research sheds light on the structural diversity and stoichiometry of these polymers, which is crucial for applications in materials science and engineering (Hollis, Batten, & Sumby, 2013).

Safety And Hazards

The safety data sheet for similar biphenyl compounds indicates that they can cause skin and eye irritation and may cause respiratory irritation . They are also classified as posing a short-term (acute) aquatic hazard .

properties

IUPAC Name

1-(4-phenylphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-2-3-5-10-18(19)17-13-11-16(12-14-17)15-8-6-4-7-9-15/h4,6-9,11-14H,2-3,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVQDDCTUWJMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345193
Record name 4-Hexanoylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexanoylbiphenyl

CAS RN

59662-26-9
Record name 4-Hexanoylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JM Escola, ME Davis - Applied Catalysis A: General, 2001 - Elsevier
… 4-hexanoylbiphenyl (selectivity>98%) at a yield of 8–14% and the best results are obtained over zeolite HY. An increase in temperature enhances the yield of 4-hexanoylbiphenyl (53% …
Number of citations: 40 www.sciencedirect.com
T Katagiri, S Ota, T Ohira, T Yamao… - Journal of heterocyclic …, 2007 - Wiley Online Library
We report the synthesis of various thiophene/phenylene co‐oligomers with a total number of thiophene and benzene (phenylene) rings of 5 and 6 with various terminal groups. Those …
Number of citations: 68 onlinelibrary.wiley.com
G Sartori, R Maggi - Chemical Reviews, 2006 - ACS Publications
… Moreover, acylation of 17 with hexanoic acid 19 at 150 C afforded 4-hexanoylbiphenyl (24) with 8−14% yield (98% selectivity); an increase in temperature to 200 C enhanced the yield …
Number of citations: 530 pubs.acs.org
L Dąbek, A Świątkowski… - Environmental progress, 2007 - Wiley Online Library
… The object of these investigations was spent Pd/AC catalyst used in the hydrogenation of hexanoylbenzene, 4-hexanoylbiphenyl, 4-propylnitrobenzene, 4-hexyl-4′-octylbiphenyl, 4-[(4-…
Number of citations: 8 aiche.onlinelibrary.wiley.com
DE Resasco, B Wang, S Crossley - Catalysis Science & Technology, 2016 - pubs.rsc.org
… and biphenyl over zeolite HY and beta gives 4-acetylbiphenyl as the main product at 83 C, while acylation between hexanoic acid and biphenyl gives mainly 4-hexanoylbiphenyl at 423 …
Number of citations: 93 pubs.rsc.org
DS Kim, K Bolla, S Lee, J Ham - Tetrahedron, 2011 - Elsevier
Alcohol-containing potassium organotrifluoroborates as starting reagents were prepared from their corresponding dibromobenzenes through a sequential one-pot reaction. The …
Number of citations: 16 www.sciencedirect.com
G Sartori, R Maggi - Chemical reviews, 2011 - ACS Publications
… Moreover, acylation of 17 with hexanoic acid 19 at 150 C afforded 4-hexanoylbiphenyl (24) with 8−14% yield (98% selectivity); an increase in temperature to 200 C enhanced the yield …
Number of citations: 133 pubs.acs.org
G Sartori, R Maggi - 2009 - books.google.com
Used in the production of a wide number of fine chemicals and pharmaceuticals, the Friedel-Crafts acylation reaction represents a synthetic process of great interest to organic chemists …
Number of citations: 170 books.google.com
L Dαbek, A Świątkowski… - Adsorption Science & …, 2002 - journals.sagepub.com
The present paper offers an assessment of using wastes such as palladium–activated carbon (Pd/AC) catalysts through their regeneration or metal recovery. In order to regenerate a …
Number of citations: 14 journals.sagepub.com
CH COCH
Number of citations: 0

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